molecular formula C24H27ClO4 B11159882 6-chloro-3-hexyl-7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one

6-chloro-3-hexyl-7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one

Cat. No.: B11159882
M. Wt: 414.9 g/mol
InChI Key: FBWZPIZDOSEREJ-UHFFFAOYSA-N
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Description

6-chloro-3-hexyl-7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one is a synthetic organic compound belonging to the chromenone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-hexyl-7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a substituted benzaldehyde with a suitable chromenone precursor under basic conditions, followed by chlorination and alkylation reactions to introduce the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-hexyl-7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

6-chloro-3-hexyl-7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and treatments.

    Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-chloro-3-hexyl-7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-3-hexyl-7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one is unique due to its specific combination of substituents, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the hexyl group, methoxybenzyl group, and chlorine atom provides distinct properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C24H27ClO4

Molecular Weight

414.9 g/mol

IUPAC Name

6-chloro-3-hexyl-7-[(2-methoxyphenyl)methoxy]-4-methylchromen-2-one

InChI

InChI=1S/C24H27ClO4/c1-4-5-6-7-11-18-16(2)19-13-20(25)23(14-22(19)29-24(18)26)28-15-17-10-8-9-12-21(17)27-3/h8-10,12-14H,4-7,11,15H2,1-3H3

InChI Key

FBWZPIZDOSEREJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C2=CC(=C(C=C2OC1=O)OCC3=CC=CC=C3OC)Cl)C

Origin of Product

United States

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